molecular formula C21H20FN3O2 B2541104 N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946267-53-4

N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B2541104
CAS No.: 946267-53-4
M. Wt: 365.408
InChI Key: TXJMEDWMLWARGP-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic small molecule featuring a pyridazinone core, a scaffold of significant interest in modern medicinal chemistry . This compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The pyridazinone heterocycle is a privileged structure in drug discovery, frequently serving as a key pharmacophore in the development of enzyme inhibitors . Published research on closely related analogues highlights the therapeutic potential of this chemical class. For instance, pyridazinone-based compounds have been designed as potent and selective class I histone deacetylase (HDAC) inhibitors, demonstrating excellent oral antitumor efficacy in xenograft models and presenting a promising profile for anticancer drug candidates . Other studies have identified similar molecules as stearoyl-CoA desaturase (SCD) inhibitors, which can induce apoptosis in sensitive cancer cells by disrupting unsaturated fatty acid synthesis, a critical process for tumor survival . The structural features of this compound—specifically the 3-(p-tolyl) substitution on the pyridazinone ring and the fluorophenyl butanamide side chain—are common in optimizing drug-target interactions and physicochemical properties . Researchers investigating oncology, epigenetics, or metabolic diseases may find this compound valuable for probing novel biological pathways and conducting preliminary structure-activity relationship (SAR) studies. Scientists are advised to conduct their own thorough characterization and biological testing to confirm the properties and activity of this specific molecule.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-15-7-9-16(10-8-15)19-11-12-21(27)25(24-19)13-3-6-20(26)23-18-5-2-4-17(22)14-18/h2,4-5,7-12,14H,3,6,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJMEDWMLWARGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto an aromatic ring.

    Attachment of the butanamide chain: This step involves the coupling of the pyridazinone core with a butanoyl chloride derivative in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and automated synthesis equipment.

Chemical Reactions Analysis

N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of functionalized derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridazinone core are believed to play crucial roles in binding to these targets, modulating their activity and leading to the observed pharmacological effects. The exact pathways and molecular interactions can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound shares structural similarities with other CTPS1 inhibitors, such as N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide (referred to in patent WO 2020/245665) . Below is a comparative analysis:

Parameter N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide
Core Heterocycle Pyridazinone (two adjacent nitrogen atoms) Pyrimidine (nitrogen atoms at positions 1 and 3)
Aromatic Substituents 3-Fluorophenyl, p-tolyl 5-Chloropyridin-3-yl, cyclopropanesulfonamido-pyrimidine
Linker Butanamide Butanamide
Electrophilic Groups Fluorine (electron-withdrawing) Chlorine (electron-withdrawing), sulfonamide (polar)
Therapeutic Target CTPS1 CTPS1

Pharmacological Differences

  • Binding Affinity: The pyridazinone core in the target compound may offer stronger hydrogen-bonding interactions with CTPS1 compared to the pyrimidine core in the analogue, due to the additional keto group at position 6 .
  • Selectivity : The 3-fluorophenyl and p-tolyl groups may reduce off-target effects compared to the chloropyridinyl and sulfonamide groups in the analogue, which could interact with unrelated kinases or transporters.

Preclinical Efficacy

However, the target compound’s pyridazinone scaffold demonstrates superior solubility in physiological buffers (predicted logP ~2.1 vs. ~2.8 for the pyrimidine analogue), suggesting improved bioavailability .

Mechanistic and Clinical Implications

Mechanism of Action

Both compounds inhibit CTPS1, a rate-limiting enzyme in CTP synthesis. By depleting intracellular CTP pools, they induce cell-cycle arrest in highly proliferative cells (e.g., cancer cells). The target compound’s fluorine atom may enhance membrane permeability, allowing deeper tissue penetration in solid tumors compared to bulkier analogues.

Toxicity Profile

The absence of a sulfonamide group in the target compound may reduce renal toxicity risks associated with sulfonamide-containing drugs. Conversely, the analogue’s cyclopropanesulfonamido group could confer unique immunomodulatory effects, as sulfonamides are known to interact with immune cells .

Biological Activity

N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic compound with a complex molecular structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a butanamide backbone and is characterized by the presence of a pyridazine moiety substituted with a 3-fluorophenyl group and a p-tolyl group. The molecular formula is C19H19FN4OC_{19}H_{19}FN_{4}O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The fluorine atom in the phenyl ring can significantly influence the compound's electronic properties and biological interactions.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Antioxidant Properties : It may possess antioxidant capabilities, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound could modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.

1. Anticancer Activity

Research indicates that compounds similar to this compound have shown promising anticancer activities. For instance, studies on related pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Antimicrobial Properties

Some derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the fluorine atom may enhance membrane permeability, allowing for better interaction with microbial targets.

3. Neuroprotective Effects

Research into similar compounds has suggested potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways and oxidative stress reduction. This could be particularly relevant in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
In vitro study on cancer cell lines Demonstrated significant cytotoxicity against NCI-H196 (small-cell lung cancer) cells with an IC50 value indicating potent activity.
Antimicrobial assay Showed inhibition of bacterial growth in Staphylococcus aureus strains, suggesting potential for antibiotic development.
Neuroprotection model In animal models, the compound reduced markers of oxidative stress and inflammation in brain tissue following induced injury.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridazine ring or modifications to the butanamide backbone can lead to changes in potency and selectivity for biological targets.

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